molecular formula C16H25NO2 B8508699 Piperidine, 3-(3,4-dimethoxyphenyl)-1-propyl- CAS No. 62033-61-8

Piperidine, 3-(3,4-dimethoxyphenyl)-1-propyl-

Cat. No. B8508699
M. Wt: 263.37 g/mol
InChI Key: CMNFYRABBDCGJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04072685

Procedure details

2 g of silver oxide and then 2 ml of propyl iodide were added to a solution of 4 g of 3-(3',4'-dimethoxyphenyl)-piperidine in 20 ml of chloroform and the mixture was stirred for 8 hours at 20° C under an inert atmosphere. Another 1 g of silver oxide and 1 ml of propyl iodide were added and the mixture was stirred for 15 hours. The mixture was filtered and the filtrate was evaporated to dryness. The residue was chromatographed over silica gel and eluted with a 6-3-1 cyclohexane-chloroform-triethylamine mixture to obtain 3.2 g of N-propyl-3-(3',4'-dimethoxyphenyl)-piperidine.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1](I)[CH2:2][CH3:3].[CH3:5][O:6][C:7]1[CH:8]=[C:9]([CH:15]2[CH2:20][CH2:19][CH2:18][NH:17][CH2:16]2)[CH:10]=[CH:11][C:12]=1[O:13][CH3:14]>C(Cl)(Cl)Cl.[Ag]=O>[CH2:1]([N:17]1[CH2:18][CH2:19][CH2:20][CH:15]([C:9]2[CH:10]=[CH:11][C:12]([O:13][CH3:14])=[C:7]([O:6][CH3:5])[CH:8]=2)[CH2:16]1)[CH2:2][CH3:3]

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
C(CC)I
Name
Quantity
4 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)C1CNCCC1
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
2 g
Type
catalyst
Smiles
[Ag]=O
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
C(CC)I
Name
Quantity
1 g
Type
catalyst
Smiles
[Ag]=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 8 hours at 20° C under an inert atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 15 hours
Duration
15 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed over silica gel
WASH
Type
WASH
Details
eluted with a 6-3-1 cyclohexane-chloroform-triethylamine mixture

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C(CC)N1CC(CCC1)C1=CC(=C(C=C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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